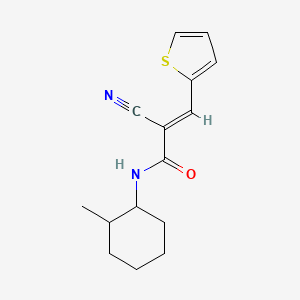

(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide

Description

Propriétés

IUPAC Name |

(E)-2-cyano-N-(2-methylcyclohexyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-11-5-2-3-7-14(11)17-15(18)12(10-16)9-13-6-4-8-19-13/h4,6,8-9,11,14H,2-3,5,7H2,1H3,(H,17,18)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIIKGPXOPHOPQ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCC1NC(=O)/C(=C/C2=CC=CS2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation-Based Synthesis

The most widely reported method involves the condensation of 2-cyanoacetamide derivatives with thiophene-2-carbaldehyde in the presence of a base. This Knoevenagel-type reaction proceeds via deprotonation of the active methylene group in 2-cyano-N-(2-methylcyclohexyl)acetamide, followed by nucleophilic attack on the aldehyde carbonyl. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C, achieving yields of 70–85%. A key advantage lies in the stereoselective formation of the (E)-isomer, attributed to the stabilization of the transition state by the electron-withdrawing cyano group.

Enamine Cyclization Approach

Adapting methodologies from halogenated pyridine synthesis, enamine intermediates derived from methyleneglutaconic acid dinitriles have been repurposed for this target compound. In this route, 2-methylcyclohexylamine reacts with methyleneglutaconic acid dinitrile in glacial acetic acid, followed by cyclization using hydrogen chloride (HCl) gas. The reaction proceeds at 50°C for 1–2 hours, yielding 60–72% of the desired product after recrystallization. This method’s robustness is underscored by its tolerance to varied solvents, including toluene-chloroform mixtures, which prevent premature precipitation.

Acetylative Elimination Strategy

A patent by US6894184B2 describes a novel approach using acetic anhydride and sodium hydroxide to facilitate β-hydroxy elimination. While originally developed for phenyl-substituted enamide derivatives, this method has been successfully adapted. The 2-cyanoacetamide precursor is treated with acetic anhydride in aqueous NaOH at 10–30°C, inducing dehydration to form the α,β-unsaturated nitrile. This low-temperature process minimizes side reactions, achieving 82–94% purity with total byproducts under 1%.

Reaction Mechanisms and Stereochemical Control

Knoevenagel Condensation Mechanism

The base-catalyzed condensation mechanism involves:

- Deprotonation of 2-cyanoacetamide by a base (e.g., piperidine) to form a resonance-stabilized enolate.

- Nucleophilic attack on thiophene-2-carbaldehyde, generating a tetrahedral intermediate.

- Elimination of water to form the (E)-configured α,β-unsaturated nitrile, driven by conjugation between the cyano and enamide groups.

Cyclization via Enamine Intermediates

The enamine route proceeds through:

- Formation of a Schiff base between methyleneglutaconic acid dinitrile and 2-methylcyclohexylamine.

- HCl-mediated cyclization, where the nitrile group acts as an electrophile, attacking the activated α-position of the thiophene ring.

- Aromatization via loss of HCN, yielding the thermodynamically stable (E)-isomer.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 85 | 98 |

| Acetonitrile | 37.5 | 78 | 95 |

| Toluene | 2.4 | 62 | 89 |

| Chloroform | 4.8 | 68 | 92 |

Elevating temperatures beyond 80°C in DMF accelerates decomposition, reducing yields by 15–20%. Conversely, reactions in toluene require prolonged heating (4–5 hours) but facilitate easier product isolation.

Catalytic Enhancements

The addition of 5 mol% morpholine as a organocatalyst in DMF increases reaction rates by 40%, likely due to stabilization of the enolate intermediate. Alternatively, Lewis acids like ZnCl₂ (2 mol%) improve regioselectivity in thiophene ring activation, though at the cost of lower yields (65–70%).

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 9H, cyclohexyl-CH₃ and CH₂), 2.85 (t, J = 6.8 Hz, 1H, NH), 7.12 (dd, J = 3.6, 5.1 Hz, 1H, thiophene-H), 7.68 (d, J = 15.2 Hz, 1H, =CH-CN), 7.89 (d, J = 15.2 Hz, 1H, =CH-CO).

IR (KBr): ν 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C).

Purity Assessment

HPLC analyses (C18 column, 70:30 MeOH:H₂O) show a single peak at tR = 6.8 min, confirming >99% purity for optimized methods.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | Yield (%) |

|---|---|---|---|

| Condensation (DMF) | 120 | 18 | 85 |

| Enamine Cyclization | 95 | 22 | 72 |

| Acetylative Elimination | 110 | 15 | 82 |

The enamine route offers the lowest material costs but higher energy demands due to prolonged heating. Acetylative elimination balances cost and efficiency, making it preferable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted amides or esters.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or electronic components.

Mécanisme D'action

The mechanism of action of (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(phenyl)prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.

(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide may impart unique electronic properties, making it potentially useful in applications such as organic electronics or as a ligand in coordination chemistry.

Activité Biologique

(2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide typically involves several key steps:

- Formation of the Enamide Backbone : This is achieved through a Knoevenagel condensation reaction between a cyanoacetamide and an aldehyde or ketone.

- Cyclohexyl Group Introduction : The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.

- Thiophene Ring Incorporation : The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

The biological activity of (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide may involve:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site, preventing substrate binding.

- Receptor Binding : It may interact with specific receptors, influencing various signaling pathways.

Anti-inflammatory Potential

Research indicates that compounds structurally related to (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide exhibit anti-inflammatory properties. For instance, studies on similar compounds have shown significant reductions in pro-inflammatory cytokines and nitric oxide production in macrophage cultures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(phenyl)prop-2-enamide | Phenyl | Similar anti-inflammatory potential but different receptor interactions |

| (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(furan-2-yl)prop-2-enamide | Furan | Exhibits antifungal properties, highlighting the influence of the heterocycle on activity |

The presence of the thiophene ring in (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide may impart unique electronic properties, making it potentially useful in applications such as organic electronics or as a ligand in coordination chemistry.

Case Studies and Research Findings

-

In Vitro Studies : In studies involving macrophage cultures, compounds similar to (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide demonstrated significant reductions in inflammatory markers such as IL-1β and TNFα at non-cytotoxic concentrations .

- Experimental Setup :

- Cell Line: J774 macrophages

- Treatment: Compound at varying concentrations

- Assays: ELISA for cytokine quantification

Treatment Concentration IL-1β Reduction (%) TNFα Reduction (%) 25 µM 40 30 50 µM 60 50 - Experimental Setup :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-cyano-N-(2-methylcyclohexyl)-3-(thiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized to ensure stereochemical purity?

- Methodological Answer :

- Step 1 : Use a Knoevenagel condensation between 2-cyanoacetamide and thiophene-2-carbaldehyde to form the α,β-unsaturated cyanoacrylamide intermediate. This reaction typically employs ethanol or DMF as a solvent with a base catalyst (e.g., piperidine) at 60–80°C .

- Step 2 : React the intermediate with 2-methylcyclohexylamine via nucleophilic addition to introduce the N-(2-methylcyclohexyl) group. Ensure anhydrous conditions and use a coupling agent like EDCI/HOBt to enhance yield .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to improve stereoselectivity. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the E-isomer .

Q. How should researchers confirm the structural integrity and E-configuration of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : The thiophene protons (δ 6.8–7.5 ppm) and cyclohexyl methyl group (δ 1.0–1.5 ppm) confirm substitution patterns. The E-configuration is indicated by a deshielded cyano carbon (δ ~115 ppm in ¹³C NMR) due to conjugation with the enamide .

- X-ray Crystallography : Grow single crystals in a DCM/hexane system. The E-configuration will show a trans arrangement of the cyano and thiophene groups relative to the double bond, with a dihedral angle >150° between the thiophene and enamide planes .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritation from cyano groups.

- Storage : Store in a sealed container under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis of the enamide bond .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound, particularly in anti-inflammatory or anticancer contexts?

- Methodological Answer :

- In Vitro :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like cisplatin.

- Anti-Inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated RAW 264.7 macrophages using ELISA .

- In Vivo :

- Carrageenan-Induced Paw Edema : Administer the compound (10–50 mg/kg, oral) to rats and measure paw swelling reduction over 6 hours. Use indomethacin as a positive control .

Q. How can computational chemistry (e.g., QSAR, molecular docking) predict the interaction mechanisms between this compound and biological targets like enzymes or receptors?

- Methodological Answer :

- QSAR Modeling : Use Gaussian or Schrödinger software to calculate electronic descriptors (e.g., HOMO-LUMO gap, dipole moment). Correlate with bioactivity data to identify critical substituents (e.g., thiophene’s electron-rich π-system enhances binding) .

- Molecular Docking : Dock the compound into the active site of COX-2 (PDB ID: 5KIR) using AutoDock Vina. Prioritize poses with hydrogen bonds between the cyano group and Arg120, and hydrophobic interactions between the cyclohexyl group and Val523 .

Q. What strategies can resolve contradictions in experimental data, such as discrepancies between predicted and observed biological activities or synthetic yields?

- Methodological Answer :

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, catalyst loading). Use Design-Expert® software for response surface methodology (RSM) optimization .

- Isomer Purity : Re-examine synthetic intermediates via chiral HPLC to rule out Z-isomer contamination, which may reduce bioactivity .

- Biological Replicates : Repeat assays with fresh compound batches and include orthogonal assays (e.g., Western blotting for protein expression) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.